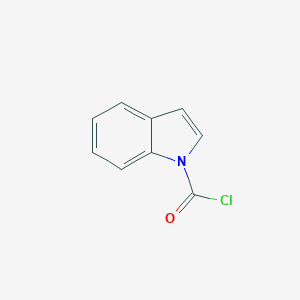

1H-Indole-1-carbonyl chloride

Description

Significance of the Indole (B1671886) Scaffold in Synthetic Design

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged" framework in medicinal chemistry and drug design. beilstein-journals.org This prominence stems from its widespread occurrence in nature, forming the core of many alkaloids, pigments, and amino acids like tryptophan.

The unique physicochemical properties of the indole ring allow it to interact with a multitude of biological targets, making its derivatives valuable therapeutic agents. beilstein-journals.org Consequently, the development of novel synthetic methods to construct and functionalize the indole nucleus remains a vibrant and essential area of research in organic chemistry.

Table 1: Examples of Biologically Active Indole-Containing Compounds

| Compound Name | Biological Significance |

|---|---|

| Indomethacin | A non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. nih.gov |

| Arbidol | An antiviral drug used against influenza infections. |

| Mitraphylline | A natural alkaloid investigated for its potential anti-cancer properties. |

| Roxindole | Originally developed for schizophrenia, it also shows antidepressant effects. |

Overview of N-Acylation Strategies in Indole Chemistry

The functionalization of the indole nitrogen, known as N-acylation, is a fundamental transformation in organic synthesis. However, achieving selective N-acylation presents a significant challenge because the C3 position of the indole ring is often more nucleophilic, leading to competitive C3-acylation. bhu.ac.in To overcome this, various strategies have been developed.

Selective N-acylation is typically achieved by reacting the indole with a highly reactive electrophile, such as an acyl chloride, in the presence of a base. researchgate.net This method, while direct, can suffer from drawbacks related to the instability of the acylating agent and poor tolerance of other functional groups. nih.govsmolecule.com

Alternative, milder methods have been devised to improve chemoselectivity and functional group compatibility. These include:

Dehydrogenative Coupling: This approach uses alcohols as the acyl source, coupled with a catalytic oxidant like tetrapropylammonium (B79313) perruthenate (TPAP), to form the N-acylated product in a single step.

Thioesters as Acyl Source: Thioesters provide a stable and efficient alternative to acyl chlorides for the chemoselective N-acylation of indoles, typically promoted by a base. nih.govsmolecule.com

Oxidative NHC-Catalysis: Using N-heterocyclic carbene (NHC) catalysis, aldehydes can be used to acylate the indole nitrogen under mild, oxidative conditions. researchgate.net

Table 2: Comparison of N-Acylation Strategies for Indoles

| Strategy | Acyl Source | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Acylation | Acyl Chloride | Base (e.g., Pyridine, Et3N) | Direct, uses common reagents | Reactive, often requires unstable acyl chlorides, poor functional group tolerance. nih.gov |

| Dehydrogenative Coupling | Primary Alcohols | Catalytic Oxidant (e.g., TPAP) | Atom economical, uses readily available alcohols | Requires specific catalytic systems. |

| Thioester-Mediated | Thioesters | Base (e.g., Cs2CO3) | Mild, efficient, good functional group tolerance. nih.gov | Requires pre-synthesis of thioester. |

| Oxidative NHC-Catalysis | Aldehydes | NHC catalyst, oxidant | Mild conditions, broad substrate scope. researchgate.net | Requires specific catalyst and oxidant. |

Contextualization of 1H-Indole-1-carbonyl chloride within N-Acyl Indole Frameworks

This compound is the simplest N-acyl chloride derivative of the parent indole. It represents a highly reactive electrophilic agent designed for the specific purpose of introducing a carbonyl group onto the indole nitrogen. However, there is a scarcity of literature detailing the isolation and characterization of this specific compound. This is likely due to its inherent instability, a common trait for acyl chlorides that are sensitive to moisture. evitachem.com The parent 1H-indole-1-carboxylic acid is known to be unstable and prone to decarboxylation, which would make the synthesis and isolation of its corresponding acid chloride exceptionally challenging.

The synthesis of related indole-acyl chlorides, such as 1H-indole-2-carbonyl chloride, is typically achieved by treating the corresponding carboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride. researchgate.net It can be inferred that this compound would be prepared in a similar fashion from 1H-indole-1-carboxylic acid, likely generated and used in situ for immediate reaction with a nucleophile.

The primary role of this compound within the N-acyl indole framework is that of a transient synthetic intermediate. Its reaction with amines would yield N-carbamoylindoles (ureas), while reaction with alcohols would produce N-alkoxycarbonylindoles (carbamates). These more stable N-acyl derivatives are valuable in their own right, particularly as directing groups in transition metal-catalyzed C-H activation reactions to build more complex, fused-ring systems. nih.govcitedrive.comrsc.org Therefore, while this compound itself is elusive, it is the foundational precursor to a range of stable and synthetically useful N-acylated indole derivatives.

Table 3: Physicochemical Properties of Representative Indole Carbonyl Chlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| 1H-Indole-2-carbonyl chloride | 58881-45-1 | C₉H₆ClNO | 179.61 | Isomer with the carbonyl chloride at the C2 position. sigmaaldrich.com |

| 1-(Phenylsulfonyl)-1H-indole-3-carbonyl chloride | 99532-51-1 | C₁₅H₁₀ClNO₃S | 319.77 | N-protected analog, enhancing stability. chemicalbook.com |

| 2,3-Dihydro-1H-indole-1-carbonyl chloride | 117086-91-6 | C₉H₈ClNO | 181.62 | Saturated (indoline) analog. biosynth.com |

| 1-Boc-1H-indole-6-carbonyl chloride | Not Available | C₁₄H₁₄ClNO₃ | 279.72 | N-Boc protected C6-isomer, used as a synthetic intermediate. smolecule.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

indole-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTPYIJTWSSVOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622873 | |

| Record name | 1H-Indole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127485-48-7 | |

| Record name | 1H-Indole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of 1h Indole 1 Carbonyl Chloride

Electrophilic Nature of the Carbonyl Chloride Moiety in 1H-Indole-1-carbonyl chloride

The significant reactivity of this compound is primarily dictated by the electrophilic character of the carbonyl carbon within the acyl chloride group (-COCl). This electrophilicity arises from the cumulative electron-withdrawing inductive effects of two highly electronegative atoms—oxygen and chlorine—bonded to the carbonyl carbon. The oxygen atom polarizes the carbon-oxygen double bond, drawing electron density away from the carbon and creating a partial positive charge (δ+). Simultaneously, the chlorine atom further depletes electron density from the carbon through the sigma bond.

This pronounced partial positive charge renders the carbonyl carbon a prime target for attack by a wide array of nucleophiles. The acyl chloride is considered a highly reactive carboxylic acid derivative, and its reactions typically proceed via a nucleophilic acyl substitution mechanism. The chloride ion is an excellent leaving group, which facilitates the substitution process and contributes to the high reactivity of the compound. This inherent reactivity makes this compound a valuable reagent for introducing the indole-1-carbonyl moiety onto various substrates. evitachem.comcymitquimica.com

Nucleophilic Acylation Mechanisms

As a reactive acylating agent, this compound readily undergoes nucleophilic acyl substitution reactions. The general mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is typically unstable and collapses by expelling the chloride ion, which is a good leaving group, to yield the final acylated product.

This compound reacts efficiently with oxygen-centered nucleophiles, such as alcohols and phenols, to form the corresponding indole-1-carboxylates (esters). These reactions are a common method for synthesizing N-acylated indole (B1671886) derivatives. The reaction proceeds through the standard nucleophilic acyl substitution pathway. For instance, the reaction with an alcohol (R-OH) involves the lone pair of electrons on the alcohol's oxygen atom attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate eliminates a chloride ion and a proton to furnish the ester and hydrochloric acid. smolecule.combeilstein-journals.org

Table 1: Reaction with Oxygen-Centered Nucleophiles

| Nucleophile | Product | General Reaction |

|---|---|---|

| Alcohol (R-OH) | Indole-1-carboxylate | This compound + R-OH → 1-(Alkoxycarbonyl)-1H-indole + HCl |

Research has demonstrated the palladium-catalyzed C-H alkoxycarbonylation of indole derivatives with various alcohols and phenols to produce indole-3-carboxylates, showcasing a related but distinct reactivity pathway for indole functionalization. beilstein-journals.orgresearchgate.netresearchgate.net

Nitrogen-centered nucleophiles, such as primary and secondary amines, react readily with this compound to yield 1H-indole-1-carboxamides. This reaction is a direct and efficient method for forming an amide bond linked to the indole nitrogen. The mechanism is analogous to that with oxygen nucleophiles, where the nitrogen atom of the amine acts as the nucleophile. The reaction of this compound with an amine (R-NH2) results in the formation of the corresponding N-substituted-1H-indole-1-carboxamide and hydrochloric acid. smolecule.comresearchgate.net Due to the production of HCl, a base is often added to neutralize the acid and drive the reaction to completion.

Table 2: Reaction with Nitrogen-Centered Nucleophiles

| Nucleophile | Product | General Reaction |

|---|---|---|

| Primary Amine (R-NH₂) | N-Substituted Indole-1-carboxamide | This compound + R-NH₂ → N-R-1H-indole-1-carboxamide + HCl |

Studies have explored the chemoselective N-acylation of indoles using alternative acyl sources like thioesters, highlighting the importance of developing mild and functional group tolerant methods for creating these indoleamides. researchgate.net

In the presence of water, this compound undergoes hydrolysis. Water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This reaction leads to the formation of 1H-indole-1-carboxylic acid and hydrochloric acid. cymitquimica.comsmolecule.com The resulting 1H-indole-1-carboxylic acid is often unstable and can readily decarboxylate, especially upon heating or under acidic conditions, to regenerate the parent indole. This instability makes the isolation of 1H-indole-1-carboxylic acid challenging.

General Hydrolysis Reaction: this compound + H₂O → [1H-Indole-1-carboxylic acid] + HCl [1H-Indole-1-carboxylic acid] → 1H-Indole + CO₂

This reactivity underscores the need to handle this compound under anhydrous (moisture-free) conditions to prevent its decomposition.

Intramolecular Cyclization Reactions Involving N-Acyl Indoles

N-acyl indoles, the products formed from the acylation of indoles, are versatile intermediates that can undergo a variety of subsequent transformations, including intramolecular cyclization reactions. These reactions are powerful tools for constructing complex, fused heterocyclic systems.

While the indole ring itself is susceptible to intermolecular Friedel-Crafts acylation, typically at the electron-rich C3 position, N-acyl indoles can participate in intramolecular Friedel-Crafts type reactions. ikm.org.mynih.gov In these reactions, a suitable tethered electrophilic center, often generated from the N-acyl group or a substituent, is attacked by an electron-rich position on the indole nucleus (or an appended aromatic ring) to form a new ring.

A notable example involves the palladium-catalyzed intramolecular cyclization of N-acyl-2-alkynylanilines, which proceeds through an N-acyl indole intermediate. mdpi.com The reaction cascade can involve the migration of the acyl group from the nitrogen to the C3 position of the indole ring, ultimately yielding 3-acyl-indoles. mdpi.com

Other Electrophilic Cyclization Mechanisms

While classical electrophilic substitution is a hallmark of indole chemistry, the N-acyl functionality in derivatives like this compound facilitates alternative intramolecular cyclization cascades. These pathways often proceed under the influence of potent activating agents or oxidants, leading to complex polycyclic structures.

One significant mechanism is the intramolecular Friedel-Crafts alkylation . In this pathway, a tethered electrophilic moiety is directed to attack the electron-rich indole nucleus. Research has demonstrated that N-acyl indoles bearing an acrylate (B77674) function can undergo diastereoselective cyclization. nih.gov When treated with a Lewis acid catalyst, such as TiCl₄, these substrates efficiently form functionalized 1H-pyrrolo[1,2-a]indoles. The N-acyl group acts as a crucial handle, pre-organizing the substrate for cyclization and influencing the stereochemical outcome. The reaction proceeds via activation of the acrylate by the Lewis acid, followed by an intramolecular electrophilic attack, typically at the C3 position of the indole, to forge a new five-membered ring. nih.gov

Another important class of reactions involves oxidant-triggered cyclization cascades . Nature often employs electrophilic cyclization of tryptophan precursors to build complex alkaloids. In the laboratory, chemical oxidants can initiate similar transformations with N-acylindoles. nih.gov For instance, the use of reagents like meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS) can trigger cascades in appropriately functionalized N-acylindoles to generate pyrroloindoline alkaloids. nih.gov These reactions are believed to proceed through the formation of an electrophilic intermediate, such as an epoxide or a bromonium ion on a side chain, which is then attacked by the nucleophilic indole ring to initiate cyclization.

Furthermore, halogen-induced cyclizations offer a pathway to diverse heterocyclic systems, with the outcome being highly dependent on the nature of the nitrogen substituent. While not involving this compound directly, studies on related N-substituted anilines provide valuable insight. For example, the cyclization of o-acylethyl N-substituted anilines using an iodine/potassium carbonate system shows that selectivity is governed by the N-protecting group. mdpi.com Substrates with an N-Boc (tert-butyloxycarbonyl) group, which is electronically similar to a carbonyl chloride in its electron-withdrawing nature, tend to yield 2-acylindoles, whereas N-tosyl groups lead to 2-acylindolines. mdpi.com This suggests that the electronic character of the N-substituent plays a critical role in directing the reaction pathway, either towards aromatization or saturation in the newly formed ring.

Regioselectivity and Chemoselectivity in Transformations of this compound

The N-carbonyl chloride group exerts a profound influence on the reaction outcomes of the parent indole. It deactivates the indole ring towards electrophilic attack compared to N-alkyl or N-H indoles, yet it also serves as a key controlling element, directing reactivity and enabling selective transformations that would otherwise be challenging.

The inherent electronic distribution of the indole ring favors electrophilic attack at the C3 position to avoid disruption of the benzene (B151609) ring's aromaticity. For N-acylindoles, this preference generally holds, though it can be modulated by reaction conditions and the nature of the electrophile.

C3-Position: This remains the most common site for electrophilic substitution and cyclization. Friedel-Crafts acylations, for instance, are highly regioselective for the 3-position. mdpi.comresearchgate.net In the intramolecular Friedel-Crafts cyclizations mentioned earlier, the attack also occurs at C3. nih.gov Under strongly acidic conditions (e.g., with triflic acid, TfOH), even dearomative additions of arenes can be directed specifically to the C3 position. chemrxiv.org

C2-Position: While less common, reactivity at the C2 position can be achieved. The regioselectivity of intramolecular hydroarylation has been shown to depend on the length of the tether connecting the indole and the arene nucleophile. While a three-carbon linker leads to C3 attack and the formation of a spirocyclic indoline (B122111), a two-carbon linker favors attack at the C2-position, resulting in a ring-fused indoline. chemrxiv.org Furthermore, directed C-H activation provides a powerful strategy for overriding the intrinsic C3 preference. Iridium(III)-catalyzed amidation of N-acylindoles can be selectively tuned to occur at the C2 position by modifying the carboxylate additives used in the reaction. researchgate.net

C7-Position: Reactivity at the benzene ring portion of the indole is typically disfavored. However, modern catalytic methods have enabled functionalization at these sites. The same Ir(III)-catalyzed amidation system that can be directed to C2 can also be tuned to favor the C7 position by altering the steric bulk of the N-acyl directing group. researchgate.net This demonstrates that the N-carbonyl chloride or related acyl group can act as a directing group to facilitate reactions at otherwise unreactive positions.

The table below summarizes the preferred reaction sites based on the reaction type.

| Reaction Type | Preferred Position(s) | Catalyst/Conditions |

| Friedel-Crafts Acylation | C3 | Lewis Acids (e.g., Y(OTf)₃, BF₃·Et₂O) mdpi.commdpi.com |

| Intramolecular Hydroarylation | C2 or C3 | Triflic Acid (TfOH), tether-length dependent chemrxiv.org |

| Directed C-H Amidation | C2 or C7 | Iridium(III) catalyst, additive/substrate controlled researchgate.net |

| Intramolecular Friedel-Crafts | C3 | Lewis Acids (e.g., TiCl₄) nih.gov |

The distribution of products in reactions involving this compound and related N-acylindoles is a delicate interplay of several factors. Careful manipulation of these variables allows chemists to control the regiochemical and chemoselective outcome of a transformation.

Steric Effects: Steric hindrance plays a significant role in determining regioselectivity. The bulkiness of the N-acyl group itself can direct incoming reagents. In directed C-H activation, increasing the steric bulk of the N-directing group can switch the site of amidation from C2 to C7. researchgate.net Similarly, bulky substituents on the indole ring, such as a 2-methyl group, can exhibit lower reactivity due to steric hindrance.

Catalysts and Reagents: The choice of catalyst is paramount. In Friedel-Crafts acylation, different Lewis acids (Y(OTf)₃, Sc(OTf)₃, BF₃·Et₂O) show varying levels of catalytic activity. mdpi.commdpi.com In more advanced transformations, the catalyst system dictates the entire course of the reaction. An iridium catalyst can be tuned for C2 vs. C7 selectivity, while a palladium catalyst might be used for entirely different cross-coupling reactions. researchgate.net The choice of oxidant in cyclization cascades also determines the reaction's initiation and pathway. nih.gov

Solvents and Reaction Conditions: The reaction medium can significantly impact the outcome. Studies on Friedel-Crafts acylation have shown that solvents like dichloromethane (B109758) (DCM) or ionic liquids can be optimal, enhancing catalyst activity and improving yields. mdpi.commdpi.com Temperature and reaction time are also critical parameters that must be optimized to favor the desired product and minimize side reactions like polymerization or the formation of diacylated species. mdpi.com

The following table provides examples of how different factors influence product outcomes in reactions of N-acylindoles.

| Factor | Reaction Example | Observation |

| Steric Hindrance | Ir(III)-catalyzed C-H Amidation | Increasing the steric bulk of the N-acyl group shifts selectivity from C2 to C7. researchgate.net |

| Catalyst/Additive | Ir(III)-catalyzed C-H Amidation | Changing the carboxylate additive switches selectivity between C2 and C7. researchgate.net |

| Electronic Effects | Friedel-Crafts Acylation | Electron-withdrawing groups on the acylating agent can decrease or inhibit reactivity. mdpi.com |

| Tether Length | Intramolecular Hydroarylation | A 2-carbon linker favors C2-cyclization, while a 3-carbon linker favors C3-cyclization. chemrxiv.org |

| N-Substituent | Halogen-induced Cyclization | N-Boc group leads to 2-acylindoles, while N-Ts leads to 2-acylindolines. mdpi.com |

Applications in Complex Molecule Synthesis and Advanced Derivatization

Introduction of Indole-1-carbonyl Moieties as Synthetic Handles

The reaction of an indole (B1671886) with 1H-indole-1-carbonyl chloride results in an N-acylated indole. This transformation is more than a simple protection of the indole nitrogen; it fundamentally alters the chemical reactivity of the indole ring system. The resulting N-acyl indole motif is present in numerous biologically active molecules. nih.gov The introduction of the carbonyl group at the N-1 position serves as a crucial synthetic handle. It withdraws electron density from the pyrrole (B145914) ring, influencing the regioselectivity of subsequent electrophilic substitution or metal-catalyzed C-H functionalization reactions.

This N-acylation is a key step in many synthetic pathways because N-acylated indoles are valuable substrates for further transformations. nih.gov The selective acylation of indoles can be challenging, often requiring highly reactive reagents like acyl chlorides to achieve the desired N-functionalization over C-3 functionalization. rsc.orgnih.gov The indole-1-carbonyl group can act as a temporary directing group, facilitating functionalization at other positions of the indole core before being potentially removed under specific conditions, thus restoring the N-H indole.

Construction of Diverse Indole Derivatives via N-Acylation

The primary utility of this compound is as a potent N-acylating agent. Its high reactivity allows for the efficient construction of a wide range of indole derivatives that are themselves important synthetic intermediates or final target molecules.

The reaction of this compound with various nucleophiles provides direct access to a family of indole derivatives. Treatment with primary or secondary amines leads to the formation of stable indole-1-carboxamides. Similarly, reaction with alcohols, typically in the presence of a non-nucleophilic base, yields the corresponding indole-1-carboxylates. These reactions are classic examples of nucleophilic acyl substitution on a reactive acyl chloride. The resulting amides and esters are not only stable compounds but also feature prominently in molecules of pharmaceutical interest. nih.govnih.gov

| Nucleophile | Product Class | General Structure |

| Primary/Secondary Amine (R₂NH) | Indole-1-carboxamide | Indole-CO-NR₂ |

| Alcohol (R-OH) | Indole-1-carboxylate | Indole-CO-OR |

This interactive table showcases the general products from the reaction of this compound with common nucleophiles.

Beyond simple acylation, the indole-1-carbonyl moiety can be leveraged to construct intricate, polycyclic indole scaffolds. A notable example is its use in intramolecular Friedel-Crafts reactions. By reacting an indole with an acyl chloride derived from an acrylate (B77674), an N-acyl indole intermediate is formed. This intermediate, upon treatment with a Lewis acid, can undergo a diastereoselective intramolecular Friedel-Crafts alkylation. This powerful strategy provides efficient access to functionalized 1H-pyrrolo[1,2-a]indoles, which are core structures in various natural products. Research has demonstrated that this method can produce these complex scaffolds in excellent yields and with high diastereoselectivity. acs.org

| Reaction Type | Key Transformation | Resulting Scaffold | Yield / Selectivity | Reference |

| Intramolecular Friedel–Crafts Alkylation | Cyclization of N-acyl indoles | Functionalized 1H-pyrrolo[1,2-a]indoles | Up to 98% yield, >25:1 dr | acs.org |

This interactive table highlights a key application of N-acyl indoles in building complex heterocyclic systems.

Utility in Multicomponent Reaction Frameworks for Heterocyclic Synthesis

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov N-acylated indoles, readily prepared from this compound, can serve as key substrates in such processes. For instance, electrooxidative [3+2] annulation reactions have been developed between phenols and N-acetylindoles, demonstrating the ability of the N-acyl indole to participate in complex cycloadditions under electrochemical conditions. researchgate.net Another relevant strategy involves the reaction of indole, oxalyl chloride (a di-acyl chloride), and various nucleophiles to afford indole-3-glyoxyl derivatives, showcasing how the activation of the indole core can facilitate multicomponent assemblies. nih.gov

Catalytic Strategies for Derivatization of N-Acyl Indoles

The introduction of the N-carbonyl group deactivates the indole nitrogen and electronically modifies the entire ring system, opening up new avenues for catalytic derivatization that are often not possible with N-H indoles.

Transition metal catalysis is a powerful tool for the functionalization of indoles. mdpi.com N-acyl indoles are excellent substrates for a variety of palladium-, rhodium-, and nickel-catalyzed cross-coupling reactions. nih.govacs.org The N-acyl group often plays a crucial role as a directing group, enabling site-selective C-H bond activation and functionalization, particularly at the C2 and C7 positions.

Palladium catalysis is widely used for the derivatization of N-acyl indoles. researchgate.net For example, Pd-catalyzed carbonylative cyclization of 2-(2-bromophenyl)-1H-indoles (which would be N-acylated in this context) can lead to complex polycyclic systems like 6H-isoindolo[2,1-a]indol-6-ones. beilstein-journals.orgnih.gov Similarly, rhodium-catalyzed reactions have been developed for the C7-acylation of N-protected indolines using anhydrides as the carbonyl source, a reaction that is challenging to achieve with other methods. acs.org Nickel catalysts are also effective, particularly for the cross-coupling of aryl chlorides with N-acyl indoles. nih.gov These catalytic methods provide robust pathways to highly substituted indoles that would be difficult to access otherwise. rsc.org

| Metal Catalyst | Reaction Type | Position Functionalized | Bond Formed | Reference |

| Palladium (Pd) | Carbonylative Cyclization | C2/N1 | C-C, C-N | beilstein-journals.orgnih.gov |

| Rhodium (Rh) | C-H Acylation | C7 | C-C (acyl) | acs.org |

| Nickel (Ni) | Cross-Coupling | N1 | C-N (aryl) | nih.gov |

This interactive table summarizes various transition metal-catalyzed reactions for the derivatization of N-acyl indoles.

Organocatalysis in N-Acyl Indole Chemistry

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to metal-based catalysts. In the context of N-acyl indole chemistry, organocatalysts have been instrumental in developing novel methodologies for their synthesis and subsequent functionalization.

One significant advancement is the chemoselective N-acylation of indoles using oxidative N-heterocyclic carbene (NHC) catalysis. rsc.orgrsc.org This method allows for the mild and highly selective N-acylation of various indoles with a broad range of aldehydes. rsc.org The process involves the in-situ generation of an acyl azolium intermediate from the aldehyde and the NHC catalyst, which then acts as a potent acylating agent for the indole nitrogen. rsc.org This approach circumvents the often harsh conditions and the need for pre-formed reactive acylating agents like acyl chlorides. rsc.org

Chiral phosphoric acids (CPAs) represent another class of highly effective organocatalysts in transformations involving N-acyl indole derivatives. They have been successfully employed in the highly enantioselective addition of indoles to N-acyl imines. nih.gov In these reactions, the CPA catalyst acts as a dual-function catalyst, activating the N-acyl imine towards nucleophilic attack and controlling the stereochemical outcome of the reaction. mdpi.com This has enabled the synthesis of chiral N-alkylated indole derivatives with high yields and excellent enantioselectivities. nih.govrsc.org

Furthermore, organocatalysis has been applied to the stereodivergent reactions of substituted indoles. For instance, the enantioselective N-acylation of 2-amino-3-substituted indoles has been achieved using a chiral amine catalyst and di-tert-butyl dicarbonate (B1257347) (Boc₂O), leading to the formation of C-N axially chiral products with high enantiomeric excess. acs.orgacs.org This highlights the capability of organocatalysis to control complex stereochemical features, such as atropisomerism, in indole derivatives.

The table below summarizes key findings in the application of organocatalysis in N-acyl indole chemistry.

| Catalyst Type | Reaction Type | Substrates | Key Features |

| N-Heterocyclic Carbene (NHC) | Oxidative N-acylation | Indoles, Aldehydes | Mild conditions, high chemoselectivity, broad substrate scope. rsc.org |

| Chiral Phosphoric Acid (CPA) | Enantioselective addition | N-benzyl indoles, N-acyl imines | High yields (89-99%), excellent enantioselectivities (90-97% ee). nih.gov |

| Chiral Phosphoric Acid (CPA) | Asymmetric N-alkylation | Indoles, 3-aryl 3-hydroxyisoindolinones | In-situ generation of N-acyl imines, good yields, excellent enantioselectivities (up to 98% ee). rsc.org |

| Chiral Amine | Atroposelective N-acylation | 2-amino-3-substituted indoles, Boc₂O | Construction of C-N atropisomers, good yields (up to 98%), high enantioselectivities (73-92% ee). acs.orgacs.org |

Diastereoselective and Enantioselective Transformations Utilizing N-Acyl Indoles

The presence of an N-acyl group, introduced via reagents like this compound, renders the indole ring susceptible to dearomatization reactions, which are powerful methods for generating three-dimensional, stereochemically rich indoline (B122111) scaffolds from flat aromatic precursors. These transformations are often catalyzed by transition metals or organocatalysts, allowing for high levels of diastereoselectivity and enantioselectivity.

Palladium-catalyzed reactions have been extensively studied for the asymmetric dearomatization of N-acylindoles. bohrium.com For example, the enantioselective decarboxylative allylic alkylation of N-acyl indole-derived enol carbonates has been developed to form acyclic all-carbon quaternary stereocenters with excellent yields and high enantioselectivity (up to 98% ee). rsc.org This transformation relies on a newly designed electron-deficient phosphinoxazoline (PHOX) ligand to control the stereochemical outcome. rsc.org Another palladium-catalyzed method involves the diastereoselective dearomative arylcyanation of indoles, which facilitates the creation of congested stereocenters with high diastereoselectivity. acs.org

Chiral phosphoric acids (CPAs) have also proven to be exceptional catalysts for the enantioselective dearomatization of indoles. A notable application is the switchable divergent synthesis of chiral indole derivatives from 2,3-disubstituted indoles and naphthoquinone monoimines. rsc.org Depending on the workup conditions, either chiral indolenines or fused indolines can be obtained in high yields and with excellent enantioselectivities. rsc.org The CPA catalyst is crucial for controlling the stereochemistry of the initial dearomative addition step. rsc.org

Furthermore, the combination of N-acyl indoles with other catalytic systems has led to novel stereoselective transformations. For instance, a highly regio- and enantioselective dearomative silylation of 3-acylindoles has been achieved using an N-heterocyclic carbene (NHC)-ligated copper catalyst. beilstein-journals.org This reaction provides access to valuable indolino-silane products with very good enantioselectivities. The acyl group at the 3-position was found to be crucial for the success of this transformation. beilstein-journals.org

The following table presents selected research findings on stereoselective transformations of N-acyl indoles.

| Catalytic System | Reaction Type | Substrates | Products | Stereoselectivity |

| Palladium/PHOX ligand | Enantioselective Decarboxylative Allylic Alkylation | N-acyl indole-derived enol carbonates | α-Quaternary N-acyl indoles | Up to 99% yield, up to 98% ee. rsc.org |

| Palladium | Diastereoselective Arylcyanation | Indoles | Indoline scaffolds with congested stereocenters | High diastereoselectivity. acs.org |

| Chiral Phosphoric Acid (CPA) | Asymmetric Dearomatization | 2,3-disubstituted indoles, Naphthoquinone monoimines | Chiral indolenines or fused indolines | Good to high yields, excellent enantioselectivities. rsc.org |

| Copper/NHC | Enantioselective Dearomative Silylation | 3-Acylindoles | Indolino-silane products | Moderate to good yields, very good enantioselectivities. beilstein-journals.org |

| Chiral Phosphoric Acid (CPA) | Enantioselective Addition | N-benzyl indoles, N-acyl imines | Chiral N-alkylated indoles | 89-99% yield, 90-97% ee. nih.gov |

These examples underscore the significance of N-acylation as a key activating strategy in modern organic synthesis, enabling the development of sophisticated catalytic asymmetric methods for the construction of complex and biologically relevant indole-containing molecules.

Computational and Theoretical Investigations of 1h Indole 1 Carbonyl Chloride and Its Reactivity

Electronic Structure Analysis and Frontier Molecular Orbital Theory for 1H-Indole-1-carbonyl chloride

The electronic structure of this compound is central to its reactivity. The molecule comprises an indole (B1671886) ring system, which is an aromatic heterocycle with a delocalized π-electron system, and a highly reactive carbonyl chloride group attached to the indole nitrogen. nih.gov The nitrogen lone pair's participation in the aromatic system is a key feature of indole's electronic structure. lumenlearning.com However, in this compound, the strongly electron-withdrawing carbonyl chloride group significantly modifies the electronic properties of the indole nitrogen.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. It posits that the most significant interactions between reacting molecules involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org

For this compound, the LUMO is expected to be localized predominantly on the carbonyl chloride moiety, specifically on the antibonding π* orbital of the C=O bond and the C-Cl bond. This makes the carbonyl carbon a primary electrophilic site, susceptible to attack by nucleophiles. The HOMO, while influenced by the entire π-system, would have significant contributions from the indole ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.net

While specific experimental or calculated HOMO-LUMO energy values for this compound are not readily found in the literature, data from related indole derivatives can provide valuable insights. Density Functional Theory (DFT) calculations are a common method for determining these properties. smolecule.comsamipubco.com For instance, studies on various indole derivatives show a range of HOMO-LUMO gaps that correlate with their observed reactivity. samipubco.com

Table 1: Representative Frontier Molecular Orbital Energies for Indole Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indole | -5.58 | -0.15 | 5.43 |

| 1-Acetylindole | -6.02 | -1.21 | 4.81 |

| This compound (Estimated) | ~ -6.2 | ~ -1.8 | ~ 4.4 |

| 3-Formylindole | -6.15 | -1.98 | 4.17 |

Note: The values for this compound are estimations based on the electronic effects of the carbonyl chloride group and are for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis of N-Acylation Reactions

This compound is a key intermediate in the N-acylation of indole. The reaction of indole with an acylating agent like phosgene (B1210022) or its equivalent would lead to the formation of this reactive species, which can then react with a nucleophile. Alternatively, it can be used as an N-acylating agent itself. The selective N-acylation of indoles is a significant transformation in organic synthesis, as many biologically active molecules contain the N-acylindole motif. nih.govbeilstein-journals.org

Computational modeling, particularly using DFT, can be employed to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. acs.org For the N-acylation of an amine with an acyl chloride, the generally accepted mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. This proceeds through a tetrahedral intermediate, which then collapses to form the amide product and eliminates a chloride ion.

In the context of using this compound to acylate a nucleophile (e.g., an amine or alcohol), a similar pathway is expected. The reaction would initiate with the attack of the nucleophile on the carbonyl carbon of the this compound.

A plausible reaction mechanism for the formation of an amide from this compound and a primary amine (R-NH2) would involve:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of this compound.

Transition State 1 (TS1): A transition state is reached as the new N-C bond is formed and the C=O π-bond breaks.

Tetrahedral Intermediate: A tetrahedral intermediate is formed, where the carbonyl oxygen carries a negative charge.

Transition State 2 (TS2): The intermediate collapses, reforming the C=O double bond and breaking the C-Cl bond.

Product Formation: The final products are the N-acylated indole (an indole-1-carboxamide) and hydrochloric acid.

Computational studies on related acylation reactions have detailed the energetics of these steps, including the activation energies associated with the transition states. bath.ac.uk These studies confirm that the formation of the tetrahedral intermediate is often the rate-determining step.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond FMO theory, a range of quantum chemical descriptors can be calculated to provide a more quantitative prediction of a molecule's reactivity. researchgate.net These descriptors are derived from the electronic structure calculations and can be correlated with experimental observations. researchgate.net Some of the key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated by the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added. It can be approximated by the negative of the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the resistance to a change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more polarizable and generally more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons (ω = χ² / 2η). This is a particularly useful descriptor for predicting the electrophilic character of a molecule.

For this compound, a high electrophilicity index would be expected due to the presence of the electron-withdrawing carbonyl chloride group, confirming its nature as a potent acylating agent. nih.gov

Table 2: Illustrative Quantum Chemical Descriptors for Indole Derivatives

| Descriptor | Indole | 1-Acetylindole | This compound (Estimated) |

| Ionization Potential (I) (eV) | 5.58 | 6.02 | ~ 6.2 |

| Electron Affinity (A) (eV) | 0.15 | 1.21 | ~ 1.8 |

| Electronegativity (χ) (eV) | 2.865 | 3.615 | ~ 4.0 |

| Chemical Hardness (η) (eV) | 2.715 | 2.405 | ~ 2.2 |

| Electrophilicity Index (ω) | 1.51 | 2.72 | ~ 3.6 |

Note: The values for this compound are estimations for illustrative purposes, based on trends observed in related compounds.

Conformational Analysis and Stereochemical Implications

The conformation of this compound, specifically the rotation around the N-C(O) single bond, has important implications for its reactivity and interactions. N-acylindoles can exist as a mixture of conformers due to the partial double bond character of the N-C bond, which arises from the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation can lead to the existence of planar s-cis and s-trans conformers. researchgate.net

Computational methods can be used to determine the relative energies of these conformers and the energy barrier to their interconversion. lumenlearning.com For many N-acylindoles, the s-trans conformer (where the carbonyl oxygen is pointing away from the indole ring) is sterically favored and thus lower in energy. However, the relative stability can be influenced by the nature of the substituent on the carbonyl group and the substitution pattern on the indole ring.

The conformational preference of this compound will dictate the orientation of the reactive carbonyl chloride group relative to the indole ring. This can influence the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles, potentially affecting reaction rates. Furthermore, in reactions involving chiral nucleophiles or catalysts, the specific conformation of the acylating agent can have significant stereochemical implications for the products formed.

Future Directions and Emerging Research Avenues for 1h Indole 1 Carbonyl Chloride

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 1H-Indole-1-carbonyl chloride often relies on the use of phosgene (B1210022) or its derivatives, such as triphosgene. These reagents, while effective, pose significant health and environmental risks. Future research is poised to move towards greener and more sustainable alternatives.

One promising direction is the exploration of catalytic methods that avoid the use of stoichiometric and hazardous reagents. For instance, the development of a catalytic system that utilizes a safer carbonyl source, such as carbon dioxide or dimethyl carbonate, could revolutionize the synthesis of this important intermediate. Research in this area would likely focus on transition-metal catalysis or organocatalysis to achieve high efficiency and selectivity under mild reaction conditions.

| Synthetic Route | Carbonyl Source | Key Features | Potential Advantages |

| Conventional | Phosgene, Triphosgene | Stoichiometric, hazardous reagents | High reactivity, established method |

| Future: Catalytic | Carbon Dioxide, Dimethyl Carbonate | Catalytic, safer reagents | Reduced environmental impact, improved safety |

| Future: Flow Chemistry | Phosgene or alternative | Continuous process, microreactors | Enhanced safety, on-demand synthesis, process intensification |

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The reactivity of this compound is traditionally centered on its function as an N-acylating agent and a protecting group. However, the full scope of its chemical behavior is yet to be unlocked. Future research will likely focus on uncovering novel reactivity modes that expand its synthetic utility.

One area of interest is the exploration of its participation in cycloaddition reactions. While the indole (B1671886) nucleus itself can undergo cycloadditions, the presence of the N-carbonyl chloride functionality could modulate its reactivity and selectivity in unprecedented ways. Investigating its behavior in [4+2], [3+2], and other cycloaddition paradigms could lead to the rapid construction of complex, polycyclic indole-containing scaffolds.

Furthermore, the application of modern synthetic methodologies, such as photoredox catalysis and C-H activation, to this compound represents a significant frontier. Photoredox catalysis could enable novel, radical-mediated transformations that are not accessible under thermal conditions. Similarly, transition-metal-catalyzed C-H activation strategies could allow for the direct functionalization of the indole core, with the N-carbonyl chloride group serving as a directing group to control regioselectivity.

| Reactivity Mode | Enabling Methodology | Potential Outcome | Significance |

| Cycloaddition Reactions | Thermal or Lewis Acid Catalysis | Novel polycyclic indole structures | Rapid access to molecular complexity |

| Radical Transformations | Photoredox Catalysis | New C-C and C-X bond formations | Expansion of synthetic toolbox |

| C-H Functionalization | Transition-Metal Catalysis | Regioselective modification of the indole core | Increased synthetic efficiency |

Integration into Advanced Synthetic Methodologies

Beyond its use in single-step transformations, the future of this compound lies in its integration into more complex and efficient synthetic strategies. This includes its application in cascade reactions and its adaptation for use in automated synthesis platforms.

Cascade reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of step economy and resource efficiency. Designing cascade sequences that are initiated by the reactivity of this compound could provide rapid access to intricate molecular architectures. For example, a reaction cascade could involve an initial N-acylation, followed by an intramolecular cyclization or rearrangement, all triggered by a single activation event.

The compatibility of this compound with automated synthesis platforms is another critical area for future development. Its use as a stable, reactive handle for the immobilization of indoles onto solid supports could facilitate high-throughput synthesis and library generation for drug discovery and materials science applications.

Q & A

Basic Research Questions

Q. What are the essential safety protocols for handling 1H-Indole-1-carbonyl chloride in laboratory settings?

- Methodological Answer :

- Always wear PPE: chemical-resistant gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation to avoid inhalation risks .

- Minimize aerosol generation during weighing or transfers; use sealed systems or gloveboxes for air-sensitive steps .

- Dispose of waste via approved hazardous waste protocols, separating halogenated byproducts from general lab waste .

Q. How can researchers confirm the purity and identity of this compound after synthesis?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR to verify the absence of residual solvents (e.g., DCM) and confirm the indole ring’s substitution pattern. A carbonyl chloride peak should appear at ~170 ppm in -NMR .

- Chromatography : Employ HPLC or GC-MS with a non-polar column to detect impurities. Compare retention times with authentic samples .

- Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometric purity .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer :

- From Indole Carboxylic Acid : React 1H-indole-1-carboxylic acid with thionyl chloride (SOCl) under reflux in anhydrous conditions. Monitor reaction completion via TLC (hexane:EtOAc 3:1) .

- Alternative Route : Use oxalyl chloride (COCl) with catalytic DMF in dichloromethane at 0–5°C. Quench excess reagent with dry ethanol and purify via vacuum distillation .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized for functionalizing this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh) or Pd(OAc) with ligands (e.g., Xantphos) to enhance stability. Conduct reactions under inert atmosphere (N/Ar) .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for coupling with aryl boronic acids. Monitor reaction progress via in-situ IR for carbonyl chloride consumption .

- Troubleshooting : If side reactions occur (e.g., hydrolysis), add molecular sieves to scavenge moisture or switch to milder bases (KCO instead of NaOH) .

Q. How should researchers address contradictory spectral data (e.g., unexpected peaks in NMR) for derivatives of this compound?

- Methodological Answer :

- Hypothesis Testing : Replicate the synthesis to rule out procedural errors. Compare results with independent batches .

- Advanced Characterization : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, residual solvent adducts or rotamers may explain unexpected signals .

- Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict -NMR shifts and identify plausible byproducts .

Q. What strategies ensure reproducibility when scaling up this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics and intermediates during scale-up .

- Parameter Consistency : Maintain strict control over temperature gradients and mixing rates. Use jacketed reactors for exothermic reactions (e.g., SOCl additions) .

- Documentation : Follow Beilstein Journal guidelines for reporting detailed experimental steps, including deviations (e.g., solvent purity, catalyst lot variations) .

Data Handling & Interpretation

Q. How can researchers validate the biological activity of this compound derivatives when initial assays conflict with computational predictions?

- Methodological Answer :

- Dose-Response Curves : Repeat assays across multiple concentrations to identify non-linear effects (e.g., cytotoxicity at higher doses) .

- Binding Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target interactions and reconcile discrepancies with docking simulations .

- Control Experiments : Include known inhibitors/agonists to confirm assay reliability .

Q. What frameworks support ethical data sharing while protecting unpublished findings related to this compound applications?

- Methodological Answer :

- FAIR Principles : Ensure data are Findable (metadata tagging), Accessible (via repositories like Zenodo), Interoperable (standardized formats), and Reusable (clear licensing) .

- Preprints with Embargoes : Share synthetic protocols on platforms like ChemRxiv while delaying release of proprietary biological data .

- Collaboration Agreements : Use material transfer agreements (MTAs) to define data usage rights with external partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.